Ethyl 3-fluoro-3-(iodomethyl)cyclobutane-1-carboxylate
Description
Ethyl 3-fluoro-3-(iodomethyl)cyclobutane-1-carboxylate is a fluorinated cyclobutane derivative featuring a unique combination of substituents: a fluorine atom and an iodomethyl group at the 3-position of the cyclobutane ring, with an ethyl ester at the 1-position. The iodine atom introduces significant steric bulk and polarizability, which can influence reactivity in substitution or coupling reactions, while the fluorine atom contributes to electronic effects and metabolic stability .
Properties
IUPAC Name |
ethyl 3-fluoro-3-(iodomethyl)cyclobutane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12FIO2/c1-2-12-7(11)6-3-8(9,4-6)5-10/h6H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJLFFEXZCASNTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(C1)(CI)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12FIO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-fluoro-3-(iodomethyl)cyclobutane-1-carboxylate typically involves the reaction of ethyl cyclobutane-1-carboxylate with fluorinating and iodinating agents. One common method includes the use of diethylaminosulfur trifluoride (DAST) for fluorination and iodine monochloride (ICl) for iodination. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the intermediates.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-fluoro-3-(iodomethyl)cyclobutane-1-carboxylate can undergo various chemical reactions, including:
Nucleophilic Substitution: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction: Reduction reactions can be used to remove the iodine atom or to modify the cyclobutane ring.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOMe). Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous ether are common methods.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield ethyl 3-fluoro-3-(azidomethyl)cyclobutane-1-carboxylate, while oxidation with potassium permanganate can produce ethyl 3-fluoro-3-(iodomethyl)cyclobutane-1,1-dicarboxylate.
Scientific Research Applications
Ethyl 3-fluoro-3-(iodomethyl)cyclobutane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound can be used in the development of radiolabeled molecules for imaging studies, particularly in positron emission tomography (PET) due to the presence of iodine.
Industry: The compound can be used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl 3-fluoro-3-(iodomethyl)cyclobutane-1-carboxylate depends on its specific application. In chemical reactions, the compound acts as a source of fluorine and iodine, which can participate in various substitution and addition reactions. The molecular targets and pathways involved are determined by the specific reagents and conditions used in these reactions.
Comparison with Similar Compounds
Structural and Substituent Analysis
The compound is compared to structurally related cyclobutane derivatives (Table 1), focusing on substituent effects, molecular weight, and applications.
Table 1: Key Structural and Physical Properties of Ethyl 3-Fluoro-3-(Iodomethyl)cyclobutane-1-carboxylate and Analogs
Reactivity and Functional Group Influence
- Iodine vs. Fluorine/Methyl Groups : The iodomethyl group in the target compound enhances its utility in nucleophilic substitution (e.g., Suzuki couplings) compared to difluoro or methyl analogs, where halogen exchange is less favorable .
- Electronic Effects : The electron-withdrawing fluorine atom stabilizes the cyclobutane ring, while iodine’s polarizability may facilitate radical reactions or halogen bonding interactions, a feature absent in difluoro analogs .
Research Findings and Limitations
- Gaps in Data: Limited experimental data (e.g., crystallographic studies, detailed spectroscopic analysis) are available for the target compound compared to its difluoro analogs, which have been extensively characterized using tools like SHELX for structural refinement .
- Opportunities for Study: Further research is needed to explore the compound’s reactivity in photoredox catalysis or as a halogen-bond donor, leveraging its unique iodine substituent .
Biological Activity
Ethyl 3-fluoro-3-(iodomethyl)cyclobutane-1-carboxylate (C8H12FIO2) is a halogenated cyclobutane derivative that has garnered interest due to its potential biological activities and applications in organic synthesis. This article explores its biological activity, synthetic routes, and relevant research findings.
This compound is characterized by the presence of both fluorine and iodine substituents, which contribute to its unique reactivity. The compound can be synthesized through various methods, typically involving the reaction of ethyl cyclobutane-1-carboxylate with fluorinating agents such as diethylaminosulfur trifluoride (DAST) and iodinating agents like iodine monochloride (ICl) under anhydrous conditions to prevent hydrolysis .
Synthetic Routes
| Reagent | Reaction Type | Outcome |
|---|---|---|
| Diethylaminosulfur trifluoride | Fluorination | Introduction of fluorine atom |
| Iodine monochloride | Iodination | Introduction of iodine atom |
| Sodium azide | Nucleophilic substitution | Formation of azidomethyl derivative |
The biological activity of this compound is largely influenced by its ability to participate in nucleophilic substitution reactions due to the presence of the iodine atom. This property allows for the introduction of various functional groups, potentially leading to biologically active derivatives. For instance, reactions with nucleophiles such as amines or thiols can yield compounds with enhanced biological properties .
Imaging Studies
One significant application of this compound is in the development of radiolabeled molecules for imaging studies, particularly in positron emission tomography (PET). The iodine atom serves as a radiolabel, making it useful for tracing biological pathways in vivo .
Case Studies and Research Findings
- Cytotoxicity Studies : In a study examining various halogenated compounds, derivatives similar to this compound were tested against human cancer cell lines. Results indicated that these compounds could inhibit cell proliferation significantly, suggesting potential as anticancer agents .
- Mechanistic Insights : A mechanistic study demonstrated that compounds containing iodine could undergo electrophilic substitution reactions that lead to the formation of more complex structures, which may enhance their biological activity .
- Synthesis of Bioactive Molecules : this compound has been utilized as a building block in synthesizing biologically active molecules, showcasing its versatility in organic synthesis .
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing Ethyl 3-fluoro-3-(iodomethyl)cyclobutane-1-carboxylate, and how can they be addressed methodologically?
- Answer : The synthesis of this compound involves balancing reactivity of the iodomethyl and fluorine substituents on the strained cyclobutane ring. A methodological approach includes:
- Stepwise functionalization : Introduce fluorine via electrophilic fluorination (e.g., using Selectfluor®) prior to iodomethylation to avoid competing side reactions .
- Stabilizing intermediates : Use low-temperature conditions (-78°C) during iodomethylation to prevent ring-opening or decomposition .
- Purification : Column chromatography with silica gel modified with silver nitrate (AgNO₃) can separate iodinated byproducts due to Ag–I interactions .
Q. How can the stereochemical integrity of the cyclobutane ring be confirmed during synthesis?
- Answer : Use a combination of NMR and X-ray crystallography:
- ¹H/¹³C NMR : Analyze coupling constants (e.g., JF-H and JH-H) to infer ring puckering and substituent orientation .
- X-ray crystallography : Refine structural data using SHELXL (rigid-bond restraints for C-I and C-F bonds) to resolve positional disorder .
Advanced Research Questions
Q. How do steric and electronic effects of the iodomethyl group influence reactivity in cross-coupling reactions?
- Answer : The iodomethyl group acts as both a steric hindrance and a directing group:
- Steric effects : In Suzuki-Miyaura couplings, bulky ligands (e.g., SPhos) mitigate β-hydride elimination by stabilizing the Pd intermediate .
- Electronic effects : The electron-withdrawing fluorine atom polarizes the cyclobutane ring, enhancing oxidative addition rates in Stille couplings .
- Experimental validation : Monitor reaction kinetics via <sup>19</sup>F NMR to track fluorine’s electronic influence on iodomethyl reactivity .
Q. What strategies resolve contradictions in crystallographic data for iodinated cyclobutanes?
- Answer : Contradictions often arise from disorder in the iodomethyl group:
- Twinned data refinement : Use SHELXD for initial phasing and SHELXL for twin refinement (BASF/TWIN commands) .
- Dynamic disorder modeling : Apply TLS (Translation-Libration-Screw) parameters to account for thermal motion of the iodine atom .
- Validation tools : Check ADPs (Anisotropic Displacement Parameters) using PLATON to detect overfitting .
Q. How can computational modeling predict regioselectivity in fluorocyclobutane derivatization?
- Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) can map transition states:
- Fluorine-directed pathways : Calculate activation energies for fluorination at C3 vs. competing positions .
- Solvent effects : Include PCM (Polarizable Continuum Model) to simulate solvent polarity’s impact on iodomethylation .
- Validation : Compare computed <sup>19</sup>F NMR shifts with experimental data (RMSD < 2 ppm) .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
